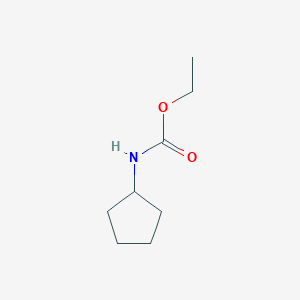![molecular formula C14H21ClN2O2 B8790297 benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride](/img/structure/B8790297.png)
benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride
Vue d'ensemble
Description
benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride: is a chemical compound with the molecular formula C14H21ClN2O2 and a molecular weight of 284.78 g/mol . . This compound is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride typically involves the protection of the amine group using a carbobenzyloxy (Cbz) group. The process begins with the reaction of piperidine with benzyl chloroformate to form the Cbz-protected piperidine. This intermediate is then subjected to a series of reactions to introduce the aminomethyl group at the 3-position of the piperidine ring .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidines .
Applications De Recherche Scientifique
benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a ligand for certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- N-Alloc-protected amines
- N-Boc-protected amines
- N-Cbz-protected amines
Comparison: benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride is unique due to its specific structural features and reactivity. Compared to other similar compounds, it offers distinct advantages in terms of stability, ease of synthesis, and versatility in chemical reactions .
Propriétés
Formule moléculaire |
C14H21ClN2O2 |
|---|---|
Poids moléculaire |
284.78 g/mol |
Nom IUPAC |
benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c17-14(16-10-13-7-4-8-15-9-13)18-11-12-5-2-1-3-6-12;/h1-3,5-6,13,15H,4,7-11H2,(H,16,17);1H/t13-;/m0./s1 |
Clé InChI |
MACXIWCHAVQVRI-ZOWNYOTGSA-N |
SMILES isomérique |
C1C[C@@H](CNC1)CNC(=O)OCC2=CC=CC=C2.Cl |
SMILES canonique |
C1CC(CNC1)CNC(=O)OCC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-(3-bromophenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B8790281.png)



